3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
Description
Properties
IUPAC Name |
3-(3-methylphenyl)-N-(2-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5/c1-17-9-8-12-20(15-17)23-25-27-24(26-16-18(2)19-10-4-3-5-11-19)21-13-6-7-14-22(21)30(25)29-28-23/h3-15,18H,16H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGKGXYRONSGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC(C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of an azide and an alkyne to form the triazole ring. The reaction is often catalyzed by copper (Cu) under mild conditions.
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving anthranilic acid derivatives and aldehydes.
Coupling Reactions: The final step involves coupling the triazole ring with the quinazoline core using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The quinazoline ring undergoes electrophilic substitution, particularly at positions activated by electron-donating groups. Key reactions include:
| Reaction Type | Reagents/Conditions | Position Modified | Product Characteristics | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-6 or C-8 | Introduction of nitro groups | |
| Sulfonation | Fuming H₂SO₄, 60°C | C-7 | Sulfonic acid derivatives | |
| Halogenation | Cl₂ or Br₂ in acetic acid | C-2 (quinazoline) | Halo-substituted analogs |
Research Findings :
-
Nitration occurs preferentially at the C-6 position of the quinazoline ring due to electronic activation by the triazole moiety.
-
Sulfonation produces water-soluble derivatives, enhancing bioavailability for pharmacological studies.
Nucleophilic Substitution Reactions
The triazole ring and chloro-substituted quinazoline positions facilitate nucleophilic displacement:
| Target Site | Nucleophile | Conditions | Key Products | Source |
|---|---|---|---|---|
| Triazole C-5 | Amines (RNH₂) | EtOH, reflux | 5-Amino-triazoloquinazoline derivatives | |
| Quinazoline C-4 | Thiols (RSH) | DMF, K₂CO₃, 80°C | Thioether-linked compounds | |
| Chlorinated positions | Grignard reagents (RMgX) | THF, −78°C | Alkyl/aryl-substituted analogs |
Mechanistic Insights :
-
The triazole ring’s electron-withdrawing nature increases reactivity at adjacent positions, enabling efficient amine substitution.
-
Thiol substitutions at C-4 improve binding affinity in enzyme inhibition assays.
Catalytic Hydrogenation
Selective reduction of unsaturated bonds or nitro groups has been reported:
| Substrate | Catalyst | Conditions | Product | Application | Source |
|---|---|---|---|---|---|
| Nitro-substituted | H₂/Pd-C | EtOH, 50 psi | Amine derivatives | Intermediate for probes | |
| C=N bonds (quinazoline) | H₂/Raney Ni | MeOH, 25°C | Dihydroquinazoline analogs | Solubility enhancement |
Key Observations :
-
Hydrogenation of nitro groups proceeds quantitatively (>95% yield) under mild conditions.
-
Reduction of C=N bonds alters the planarity of the quinazoline ring, affecting intercalation properties in DNA-binding studies.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of aryl halide substituents:
Case Study :
-
Suzuki coupling with 4-methoxyphenylboronic acid produced analogs showing 12-fold increased EGFR inhibition compared to parent compounds .
Acid/Base-Mediated Rearrangements
The triazoloquinazoline system undergoes structural rearrangements under specific conditions:
| Condition | Observation | Proposed Mechanism | Outcome | Source |
|---|---|---|---|---|
| Strong acid (HCl, Δ) | Ring-opening of triazole | Protonation at N-2 | Quinazolinone intermediates | |
| Alkaline hydrolysis | Cleavage of methylphenyl groups | Nucleophilic attack on methyl | Carboxylic acid derivatives |
Implications :
-
Acid-induced rearrangements limit synthetic utility but provide insights into metabolic degradation pathways.
Photochemical Reactions
UV irradiation induces unique reactivity in the presence of sensitizers:
| Sensitizer | λ (nm) | Product | Application | Source |
|---|---|---|---|---|
| Benzophenone | 365 | [2+2] Cycloaddition products | Photoaffinity labeling | |
| Eosin Y | 450 | Singlet oxygen adducts | Antimicrobial agents |
Experimental Data :
-
Photochemical [2+2] cycloadditions yield >80% dimeric products under optimized conditions.
Biological Activation Pathways
While not classical "reactions," metabolic transformations critically influence pharmacological activity:
| Enzyme System | Modification | Bioactivity Change | Source |
|---|---|---|---|
| CYP3A4 | Oxidative N-dealkylation | Reduced receptor binding | |
| Glutathione transferase | Conjugation at triazole C-3 | Detoxification metabolites |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. Compounds similar to 3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine have shown significant activity against various bacterial strains. For instance:
- Synthesis and Testing : A series of quinazoline derivatives were synthesized and tested against Mycobacterium smegmatis and Pseudomonas aeruginosa. The compounds exhibited varying degrees of antibacterial activity, with some achieving minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis .
- Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anticancer Activity
The anticancer potential of quinazoline derivatives is another area of active research. Studies have indicated that compounds structurally related to This compound can inhibit cancer cell proliferation:
- Cell Line Studies : In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). For example, a related compound showed IC50 values ranging from 1.9 to 7.52 µg/mL against these cell lines .
- Mechanistic Insights : The anticancer activity is believed to stem from the ability of these compounds to induce apoptosis or inhibit specific signaling pathways involved in tumor growth.
Antitubercular Activity
The fight against tuberculosis has led researchers to explore quinazoline derivatives for their potential as antitubercular agents:
- Inhibitory Effects on Mycobacterium tuberculosis : Compounds similar to This compound have been evaluated for their ability to inhibit the InhA enzyme in Mycobacterium tuberculosis, a critical target for drug development. Some derivatives displayed MIC values comparable to established antitubercular drugs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives:
| Structural Feature | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increase antibacterial potency |
| Aromatic substitutions | Enhance interaction with biological targets |
| Alkyl chain length | Modulate lipophilicity and bioavailability |
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazoloquinazoline Core
Key structural analogs differ in substituent groups at positions 3 and 5 of the triazoloquinazoline scaffold. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Solubility : Sulfonyl-containing derivatives (e.g., ) exhibit improved aqueous solubility due to polar sulfonyl groups, whereas methyl/methoxy substituents balance hydrophobicity and polarity.
- Bioactivity Modulation: Chloro () and methoxy () groups are known to influence receptor binding and metabolic stability, suggesting tailored applications in drug design.
Biological Activity
3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a synthetic compound belonging to the triazoloquinazoline class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and analgesic properties. The unique structural features of the compound contribute to its diverse biological effects.
Chemical Structure and Properties
The compound features a triazole ring fused with a quinazoline core and is substituted with phenyl and methylphenyl groups. Its molecular formula is with a molecular weight of approximately 393.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N5 |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 902580-86-3 |
The biological activity of this compound is believed to involve its interaction with various molecular targets, including enzymes and receptors that modulate cellular pathways. This interaction may lead to alterations in cell proliferation and apoptosis, contributing to its anticancer effects.
Anticancer Activity
Research indicates that derivatives of quinazoline and triazole exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that compounds similar to this compound effectively inhibit the growth of prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells. The IC50 values for some related compounds were reported as follows:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 | PC3 | 10 |
| A3 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
These findings suggest that the compound may exhibit dose-dependent cytotoxic effects similar to those observed in other quinazoline derivatives .
Anti-inflammatory and Analgesic Effects
The compound has also been investigated for its anti-inflammatory and analgesic properties. In studies involving various derivatives of quinazoline, compounds were synthesized and tested for their ability to reduce inflammation and pain. Notably, some derivatives showed effectiveness comparable to standard anti-inflammatory drugs like diclofenac sodium .
Case Studies
Several case studies have highlighted the efficacy of quinazoline derivatives in preclinical settings:
- Cytotoxicity Evaluation : In a study evaluating the cytotoxicity of different quinazoline derivatives on cancer cell lines, compounds demonstrated significant growth inhibition at varying concentrations. The results indicated that structural modifications could enhance biological activity .
- Analgesic Activity Assessment : Another study focused on synthesizing novel quinazoline derivatives for analgesic activity. The most active compound was found to exhibit potent analgesic effects with minimal ulcerogenic potential compared to traditional NSAIDs .
Q & A
Q. Table 2: Yield Optimization via Amine Selection
| Amine | Reactivity (Nucleophilicity) | Yield Range (%) |
|---|---|---|
| Methylamine | High | 60–70 |
| Aromatic Amines | Moderate | 40–55 |
Advanced: What methodologies are used to evaluate the biological activity of triazoloquinazoline derivatives?
Methodological Answer:
and provide frameworks for assessing antimicrobial and enzyme-inhibitory activity . Key steps:
- In vitro assays :
- Antimicrobial : MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains.
- Enzyme inhibition : IC₅₀ determination via fluorescence/quenching assays (e.g., HIV protease).
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to target proteins (e.g., triazoloquinazolines interacting with kinase active sites).
- SAR analysis : Compare substituent effects (e.g., trifluoromethyl groups in enhance lipophilicity and target affinity) .
Advanced: How do crystallographic packing interactions influence the stability of triazoloquinazoline derivatives?
Methodological Answer:
reveals that hydrogen bonding (N–H⋯N) and π-π stacking stabilize crystal lattices. For example, tautomer I forms a 2D network via N4–H4A⋯N2 bonds (2.96 Å), while tautomer II’s non-planar structure reduces packing efficiency . To assess stability:
- Perform thermal gravimetric analysis (TGA) to determine decomposition points.
- Calculate Hirshfeld surfaces to quantify intermolecular contacts.
- Compare solubility profiles in polar vs. non-polar solvents.
Basic: What safety protocols are recommended for handling triazoloquinazoline derivatives?
Methodological Answer:
While direct data for the compound is limited, outlines general safety measures for structurally similar triazoloquinazolines:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (P260 code) .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
Advanced: How can environmental fate studies be designed for triazoloquinazoline derivatives?
Methodological Answer:
’s INCHEMBIOL project provides a template:
- Phase 1 : Determine physicochemical properties (logP, pKa) via HPLC or shake-flask methods.
- Phase 2 : Assess biodegradation (OECD 301F test) and photolysis (UV-Vis exposure).
- Phase 3 : Model bioaccumulation using quantitative structure-activity relationships (QSAR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
